molecular formula C10H14N2O B130958 (S)-6-Hydroxynicotine CAS No. 10516-09-3

(S)-6-Hydroxynicotine

Cat. No.: B130958
CAS No.: 10516-09-3
M. Wt: 178.23 g/mol
InChI Key: ATRCOGLZUCICIV-VIFPVBQESA-N
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Description

(S)-6-Hydroxynicotine is a chiral derivative of nicotine, specifically hydroxylated at the sixth position of the pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and neuropharmacology. The presence of the hydroxyl group introduces unique chemical properties that differentiate it from nicotine.

Mechanism of Action

Target of Action

The primary targets of (S)-6-Hydroxynicotine are yet to be definitively identified. It is known that nicotine and its derivatives often interact with nicotinic acetylcholine receptors (nachrs), which play crucial roles in the nervous system . These receptors are involved in various physiological processes, including cognition, memory, pain, and control of heart rate .

Mode of Action

This compound, like other nicotine derivatives, is likely to bind to nAChRs, triggering a series of cellular responses . The binding of the compound to these receptors can lead to the opening of ion channels, allowing the flow of ions across the cell membrane. This ion movement can then trigger further cellular responses, including the activation of various intracellular signaling pathways .

Biochemical Pathways

For instance, the activation of these receptors can lead to the release of various neurotransmitters, influencing neuronal communication and potentially affecting processes such as learning and memory .

Pharmacokinetics

Nicotine is known to be rapidly absorbed and distributed throughout the body, and it is metabolized primarily in the liver . The bioavailability of this compound would likely be influenced by factors such as its chemical structure, the route of administration, and individual patient characteristics .

Result of Action

The molecular and cellular effects of this compound are likely to be diverse, given the wide range of processes influenced by nAChRs. These effects could potentially include changes in neuronal excitability, alterations in neurotransmitter release, and modulation of various cellular signaling pathways . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets . Additionally, individual factors, such as genetic variations and the presence of other drugs, can influence the compound’s pharmacokinetics and pharmacodynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Hydroxynicotine typically involves the hydroxylation of nicotine. One common method is the enzymatic hydroxylation using cytochrome P450 enzymes. This process can be carried out under mild conditions, making it suitable for laboratory-scale synthesis. Another approach involves chemical hydroxylation using reagents such as osmium tetroxide or potassium permanganate, followed by reduction to yield the desired product.

Industrial Production Methods: For industrial-scale production, biocatalytic methods are often preferred due to their specificity and efficiency. The use of genetically engineered microorganisms expressing cytochrome P450 enzymes can facilitate the large-scale production of this compound with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: (S)-6-Hydroxynicotine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to nicotine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide or potassium dichromate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using thionyl chloride or alkylation using alkyl halides.

Major Products:

    Oxidation: Formation of 6-ketonicotine.

    Reduction: Regeneration of nicotine.

    Substitution: Formation of 6-halonicotine or 6-alkylnicotine.

Scientific Research Applications

(S)-6-Hydroxynicotine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with nicotinic acetylcholine receptors, providing insights into receptor function and signaling pathways.

    Medicine: Investigated for its potential neuroprotective effects and its role in modulating neurotransmitter release.

    Industry: Utilized in the development of novel agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    Nicotine: The parent compound, lacking the hydroxyl group.

    6-Ketonicotine: An oxidized derivative of (S)-6-Hydroxynicotine.

    6-Halonicotine: A halogenated derivative.

Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and a research tool, distinguishing it from other nicotine derivatives.

Properties

IUPAC Name

5-[(2S)-1-methylpyrrolidin-2-yl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h4-5,7,9H,2-3,6H2,1H3,(H,11,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRCOGLZUCICIV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331409
Record name l-6-Hydroxynicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10516-09-3
Record name l-6-Hydroxynicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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